BenchChemオンラインストアへようこそ!

2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid)

Medicinal chemistry Building block procurement Solution preparation

2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid) is a heterocyclic building block featuring a pyrimidine core simultaneously functionalized at C2 with a 3-azetidinyl substituent and at C5 with a bromine atom, isolated as its bis-TFA salt. This compound combines two synthetically orthogonal handles—the C5 bromine is primed for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), while the C2 azetidine introduces conformational constraint and a secondary amine diversification point.

Molecular Formula C11H10BrF6N3O4
Molecular Weight 442.112
CAS No. 2060043-00-5
Cat. No. B2357333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid)
CAS2060043-00-5
Molecular FormulaC11H10BrF6N3O4
Molecular Weight442.112
Structural Identifiers
SMILESC1C(CN1)C2=NC=C(C=N2)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C7H8BrN3.2C2HF3O2/c8-6-3-10-7(11-4-6)5-1-9-2-5;2*3-2(4,5)1(6)7/h3-5,9H,1-2H2;2*(H,6,7)
InChIKeyBUHMJSRMMUBJNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid) (CAS 2060043-00-5): A Dual-Handle Heterocyclic Building Block for Kinase-Targeted Discovery


2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid) is a heterocyclic building block featuring a pyrimidine core simultaneously functionalized at C2 with a 3-azetidinyl substituent and at C5 with a bromine atom, isolated as its bis-TFA salt [1]. This compound combines two synthetically orthogonal handles—the C5 bromine is primed for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), while the C2 azetidine introduces conformational constraint and a secondary amine diversification point [2]. The bis-TFA salt form (MW 442.11 g/mol) delivers enhanced aqueous handling relative to the free base (CAS 2060042-99-9, MW 214.06 g/mol), directly addressing a solubility bottleneck common to azetidinyl-pyrimidine scaffolds in medicinal chemistry workflows .

Why Generic 5-Bromopyrimidine or N-Linked Azetidine Analogues Cannot Replace 2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid) in MedChem Campaigns


Substituting this compound with a simple 5-bromopyrimidine (CAS 4595-59-9) forfeits the C2 azetidine—a moiety shown to improve PDE4 inhibitory activity when introduced onto diaminopyrimidine scaffolds [1]. Conversely, switching to the regioisomeric 2-(azetidin-1-yl)-5-bromopyrimidine (CAS 850349-22-3) replaces the C3–C linkage with an N1–C linkage, which eliminates the free secondary amine required for further elaboration (e.g., amidation, sulfonamide formation, or reductive amination) and alters the vector angle of substituent growth relative to the kinase hinge-binding motif . Selecting the free base (CAS 2060042-99-9) instead of the bis-TFA salt introduces solubility uncertainty: the free base exhibits limited aqueous solubility, soluble primarily in DMSO, while the bis-TFA salt leverages TFA counterions to enhance dissolution in aqueous assay media , reducing DMSO carryover artifacts in biochemical and cell-based screens.

Quantitative Differentiation Evidence for 2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid) Versus Closest Comparators


Molecular Weight and Salt Stoichiometry: Bis-TFA Salt vs. Free Base Identity Governs Weighing Accuracy and Solution Preparation

The bis-TFA salt (CAS 2060043-00-5) has a molecular weight of 442.11 g/mol, corresponding to a 1:2 stoichiometry of free base to trifluoroacetic acid . The free base (CAS 2060042-99-9) has a molecular weight of 214.06 g/mol . The 2.07-fold mass difference means that for a target 10 mM DMSO stock solution, 4.42 mg of the bis-TFA salt must be weighed per mL, versus 2.14 mg of the free base. Using the wrong form without stoichiometric correction results in a 2.07× concentration error in downstream biochemical assays.

Medicinal chemistry Building block procurement Solution preparation

Regioisomeric Connectivity: C3-Azetidinyl vs. N1-Azetidinyl Linkage Determines Diversifiable Handle Availability

2-(Azetidin-3-yl)-5-bromopyrimidine links the azetidine ring to the pyrimidine C2 via a C3(sp3)–C2(sp2) bond, retaining the azetidine N–H as a free secondary amine (pKa ~8–9 estimated) available for amidation, sulfonylation, or reductive amination [1]. The regioisomer 2-(azetidin-1-yl)-5-bromopyrimidine (CAS 850349-22-3) connects via an N1–C2 bond, converting the secondary amine into a tertiary aniline-type linkage that is inert to standard amine-coupling chemistries . This difference dictates orthogonal diversification routes: the target compound permits N-functionalization to modulate basicity, logD, and target engagement, whereas the N-linked isomer is a terminal building block with no amine diversification vector.

Kinase inhibitor design Structure-activity relationship Parallel synthesis

Azetidine Ring as Conformational Constraint: Class-Level PDE4 Inhibitory Activity Enhancement vs. Flexible-Chain Analogues

Introduction of 3-substituted azetidinyl groups onto the 4,6-diaminopyrimidine scaffold improved PDE4 inhibitory activity and delivered preliminary in vivo efficacy in pulmonary inflammation models [1]. While 2-(azetidin-3-yl)-5-bromopyrimidine bis(TFA) has not itself been profiled against PDE4, the 3-azetidinyl substitution pattern it shares with the reported PDE4 inhibitors provides a class-level inference that the strained, four-membered azetidine ring restricts conformational freedom to pre-organize the pharmacophore for productive target engagement, an effect not achievable with flexible ethyl, propyl, or piperidine linkers.

PDE4 inhibition Inflammation Conformational restriction

Purity Benchmarking: Bis-TFA Salt at 95% vs. Typical Free Base Purity for Reproducible Assay Results

The bis-TFA salt is supplied at a minimum purity specification of 95% (HPLC) as certified by the vendor's quality assurance program . The free base (CAS 2060042-99-9) is also offered at 95% purity , but batch-to-batch variability in residual solvent, water content, and TFA content can differ between salt forms. The bis-TFA salt's higher molecular weight and crystalline nature provide more accurate gravimetric handling for quantitative biology, reducing the relative error introduced by hygroscopicity or electrostatic weighing difficulties common with low-molecular-weight free bases.

Quality control Reproducibility Procurement specification

Azide-Free and Metal-Free Composition for Bioconjugation and Cellular Assay Compatibility

The elemental composition of the bis-TFA salt (C, H, Br, F, N, O) contains no heavy metals, azide groups, or PAINS (Pan-Assay Interference Compounds) substructural alerts in its core scaffold [1]. This contrasts with certain bromopyrimidine building blocks that retain palladium residues from Suzuki coupling steps, which can inhibit cellular assays at sub-μM concentrations. While no direct head-to-head metal analysis data are available for this specific compound, the compound is sourced as a building block intermediate (not a cross-coupled product), implying a lower risk of transition metal contamination.

Bioconjugation Click chemistry Cellular tolerability

Patent Landscape: Azetidinyl Pyrimidines as JAK Kinase Inhibitors Establish Therapeutic Relevance of the Scaffold

Azetidinyl pyrimidine compounds, including 2-(azetidin-3-yl)-5-bromopyrimidine as a representative building block, are claimed within the broader Markush structures of patents describing JAK kinase inhibitors for inflammatory eye diseases, autoimmune conditions, and cancers [1]. The patent (US 2024/0425496 A1) explicitly encompasses azetidinyl pyrimidines with halogen substitution at the pyrimidine 5-position, establishing freedom-to-operate relevance for medicinal chemistry groups targeting JAK-family kinases. No specific IC50 data for the exact compound are disclosed in the patent; however, the compound class demonstrates JAK inhibitory activity with example compounds achieving nanomolar IC50 values against JAK3 (e.g., 34 nM for a related azetidinyl pyrimidine) [2].

JAK inhibitor Immunology Patent analysis

High-Impact Application Scenarios for 2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid) Based on Quantitative Evidence


Parallel Library Synthesis of Kinase-Focused Chemical Probes via C5 Suzuki Coupling and N-Functionalization

The compound's twin diversification handles—C5 bromine for Pd-catalyzed cross-coupling and azetidine N–H for amidation or sulfonylation—enable two-dimensional library enumeration for kinase hinge-binding scaffolds. Researchers can react the C5 position with aryl/heteroaryl boronic acids to explore hydrophobic pocket complementarity while independently varying the azetidine N-substituent to modulate solubility, permeability, and off-target selectivity. This orthogonal reactivity is not available in the N-linked isomer 2-(azetidin-1-yl)-5-bromopyrimidine, which provides only a single diversification point .

PDE4 Lead Optimization Leveraging Conformational Constraint of the 3-Azetidinyl Motif

The demonstrated improvement in PDE4 inhibitory activity upon introduction of 3-substituted azetidinyl groups onto pyrimidine scaffolds [1] positions this building block as a logical core for PDE4 inhibitor lead optimization. Teams can exploit the bromine handle for SAR exploration at the pyrimidine C5 position while retaining the pre-validated azetidine conformational constraint, accelerating the design-make-test cycle for respiratory inflammation targets.

JAK-Targeted Probe Synthesis Within Active Patent Space

Given the inclusion of azetidinyl pyrimidines within the generic claims of JAK inhibitor patents [2], this building block serves as a direct synthetic entry point for generating tool compounds to interrogate JAK family kinase biology. The bis-TFA salt formulation ensures reliable solubilization in aqueous assay buffers, minimizing DMSO-related artifacts in JAK biochemical and cell-based assays.

Bioconjugation-Ready Intermediate for PROTAC and ADC Linker Attachment

The free azetidine N–H provides a convenient attachment point for PEG linkers, E3 ligase recruiting elements (for PROTAC design), or antibody-drug conjugate (ADC) payloads. The C5 bromine can be used to install a fluorophore or affinity tag, enabling bifunctional probe construction. The absence of azide or metal contaminants in the building block reduces the risk of side reactions during subsequent click chemistry or cellular target engagement studies.

Quote Request

Request a Quote for 2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.